![molecular formula C15H20ClF3N4O3 B2818588 N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide CAS No. 2059278-33-8](/img/structure/B2818588.png)
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a trifluoromethyl group and a chloro group . The molecule also contains an ethylcarbamoyl group and a tert-butoxy group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyridine ring, which is aromatic and therefore contributes to the compound’s stability . The trifluoromethyl group is a strong electron-withdrawing group, which would increase the acidity of any protons attached to the same carbon . The ethylcarbamoyl and tert-butoxy groups are both larger and may influence the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially undergo reactions with nucleophiles . The ethylcarbamoyl and tert-butoxy groups could also potentially participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound polar and potentially increase its solubility in polar solvents . The compound’s boiling point, density, and other properties could be predicted based on its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : N-substituted formamides, including compounds similar to N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide, have been synthesized using chlorophosphate compounds. This method is efficient for preparing various alkyl and aryl isocyanides (Kobayashi, Saito, & Kitano, 2011).
Chemical Reactions and Derivatives : Pyridine derivatives, which are structurally related to the compound , have been used in various chemical reactions to produce a range of derivatives, including pyridothienopyrimidines and pyridothienotriazines. These derivatives demonstrate the versatility of pyridine-based compounds in synthetic chemistry (Hussein, Abu-shanab, & Ishak, 2000).
Crystal Structure Analysis : Similar compounds have been synthesized and analyzed using X-ray diffraction, illustrating the importance of structural analysis in understanding the properties and potential applications of these chemical entities (Ji, 2006).
Applications in Material Science
- Polyamide Synthesis : Compounds structurally related to N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide have been used in the synthesis of aromatic polyamides. These materials are known for their solubility in organic solvents and their potential in creating transparent, tough films, indicating applications in materials science (Yang, Hsiao, & Yang, 1999).
Pharmacological Research
Antimicrobial and Anticancer Properties : Derivatives of pyridine, which is a part of the compound's structure, have shown pronounced antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Neurological Applications : Related compounds have been studied for their potential as glycine transporter inhibitors, indicating possible applications in neurological disorders (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Cancer Research : Certain pyridine derivatives have shown activity against cancer cell lines, suggesting their utility in cancer research and therapy (Bondock & Gieman, 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure . More specific information about the compound’s toxicity, flammability, and other hazards would require further study .
Future Directions
The potential future directions for research on this compound could include exploring its biological activity, developing more efficient synthetic routes, and studying its reactivity and properties in more detail. Given the presence of the trifluoromethyl group, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetcalcitonin gene-related peptide (CGRP) receptors . CGRP receptors play a crucial role in pain transmission and vascular regulation.
Mode of Action
It is thought to interact with its targets by affectingspectrin-like proteins in the cytoskeleton of certain cells . This interaction could lead to changes in cell structure and function.
Biochemical Pathways
Compounds with similar structures have been used in theSuzuki–Miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Compounds with similar structures have been used in the protection of crops from pests , suggesting that they may have bioactive properties.
Action Environment
The success of the suzuki–miyaura coupling reaction, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the chemical environment in which it is used.
properties
IUPAC Name |
tert-butyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl-(ethylcarbamoyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N4O3/c1-5-20-12(24)23(22-13(25)26-14(2,3)4)8-11-10(16)6-9(7-21-11)15(17,18)19/h6-7H,5,8H2,1-4H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZNJHYJOYIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide |
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